

A Preliminary Investigation of H-Phe-OMe.hydrochloride: Applications and Methodologies

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Compound of Interest

Compound Name: *H-Phe-OMe.hydrochloride*

Cat. No.: *B1583616*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) is a pivotal amino acid derivative widely employed in synthetic and medicinal chemistry. As a C-terminally protected form of phenylalanine, it serves as a fundamental building block for peptide synthesis and as a precursor for various pharmaceuticals and research compounds. This technical guide provides an in-depth overview of its core applications, presents quantitative data, details key experimental protocols, and visualizes synthetic workflows, offering a comprehensive resource for professionals in the field.

Core Applications of H-Phe-OMe.hydrochloride

H-Phe-OMe.hydrochloride's utility stems from its unique structure: a free amino group available for amide bond formation and a methyl-ester-protected carboxyl group that prevents unwanted side reactions. This makes it an invaluable starting material in several key areas.

1.1 Peptide Synthesis The primary application of H-Phe-OMe.HCl is in solution-phase peptide synthesis.[1] It serves as the C-terminal residue, allowing for the stepwise elongation of a peptide chain by coupling its free amino group with the activated carboxyl group of an N-protected amino acid. Its enhanced solubility and stability as a hydrochloride salt are beneficial for handling and reaction setup.[2] The dipeptide Boc-Trp-Phe-OMe, for example, which has

been investigated for its self-assembly properties and potential antibacterial activity, is synthesized using H-Phe-OMe.HCl as a starting material.[1]

1.2 Precursor for Pharmaceuticals and Food Additives H-Phe-OMe.HCl is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its most prominent and widely documented application is in the industrial production of the high-intensity artificial sweetener, Aspartame (α -L-aspartyl-L-phenylalanine 1-methyl ester).[3] Aspartame is synthesized by coupling L-aspartic acid with L-phenylalanine methyl ester.[4][5] Both chemical and enzymatic (e.g., using thermolysin) methods are employed for this condensation reaction, with H-Phe-OMe.HCl serving as a key reactant.[3][6]

1.3 Synthesis of Bioactive Compounds and Research Chemicals Beyond Aspartame, H-Phe-OMe.HCl is used to prepare a range of bioactive peptides and chemical probes for research. For instance, it is a component in the synthesis of L-Phenylalanyl-L-phenylalanine Methyl Ester Hydrochloride (H-Phe-Phe-OMe.HCl).[7][8] This dipeptide has been utilized in the preparation of polymer nanoparticles designed to inhibit the fibrillation of amyloid- β , a process associated with Alzheimer's disease.[7] Furthermore, conjugates of molecules like glycyrrhizic acid with L-phenylalanine methyl ester have been synthesized to create compounds with high anti-inflammatory and antiulcer activity.[9]

Quantitative Data

The following tables summarize key quantitative data for **H-Phe-OMe.hydrochloride** and its applications.

Table 1: Physicochemical Properties of **H-Phe-OMe.hydrochloride**

Property	Value	Reference
Chemical Formula	C₁₀H₁₄ClNO₂	[10] [11]
Molecular Weight	215.68 g/mol	[11] [12]
Appearance	White to off-white solid/powder	[10] [11]
Purity	≥98% (Typical)	[12]
Melting Point	156-160 °C	[13]

| CAS Number | 7524-50-7 | [\[11\]](#)[\[14\]](#) |

Table 2: Example Reaction Yields Involving H-Phe-OMe Derivatives

Reaction Product	Method	Yield	Reference
α -L-aspartyl-L-phenylalanine methyl ester	Chemical (N-Formyl precursor)	83%	[4]

| N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester | Enzymatic (Immobilized thermolysin) | 99% | [\[6\]](#) |

Experimental Protocols

This section provides a representative protocol for a standard solution-phase peptide coupling reaction using **H-Phe-OMe.hydrochloride**.

Experiment: Synthesis of N α -(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe)

This protocol is adapted from established solution-phase peptide synthesis methodologies.[\[1\]](#)

Materials and Reagents:

- L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- N α -(tert-Butoxycarbonyl)-L-tryptophan (Boc-Trp-OH)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc), n-Hexane

- 5% Sodium bicarbonate (NaHCO_3) solution, 1 M Hydrochloric acid (HCl) solution, Saturated NaCl (brine)
- Anhydrous magnesium sulfate (MgSO_4)

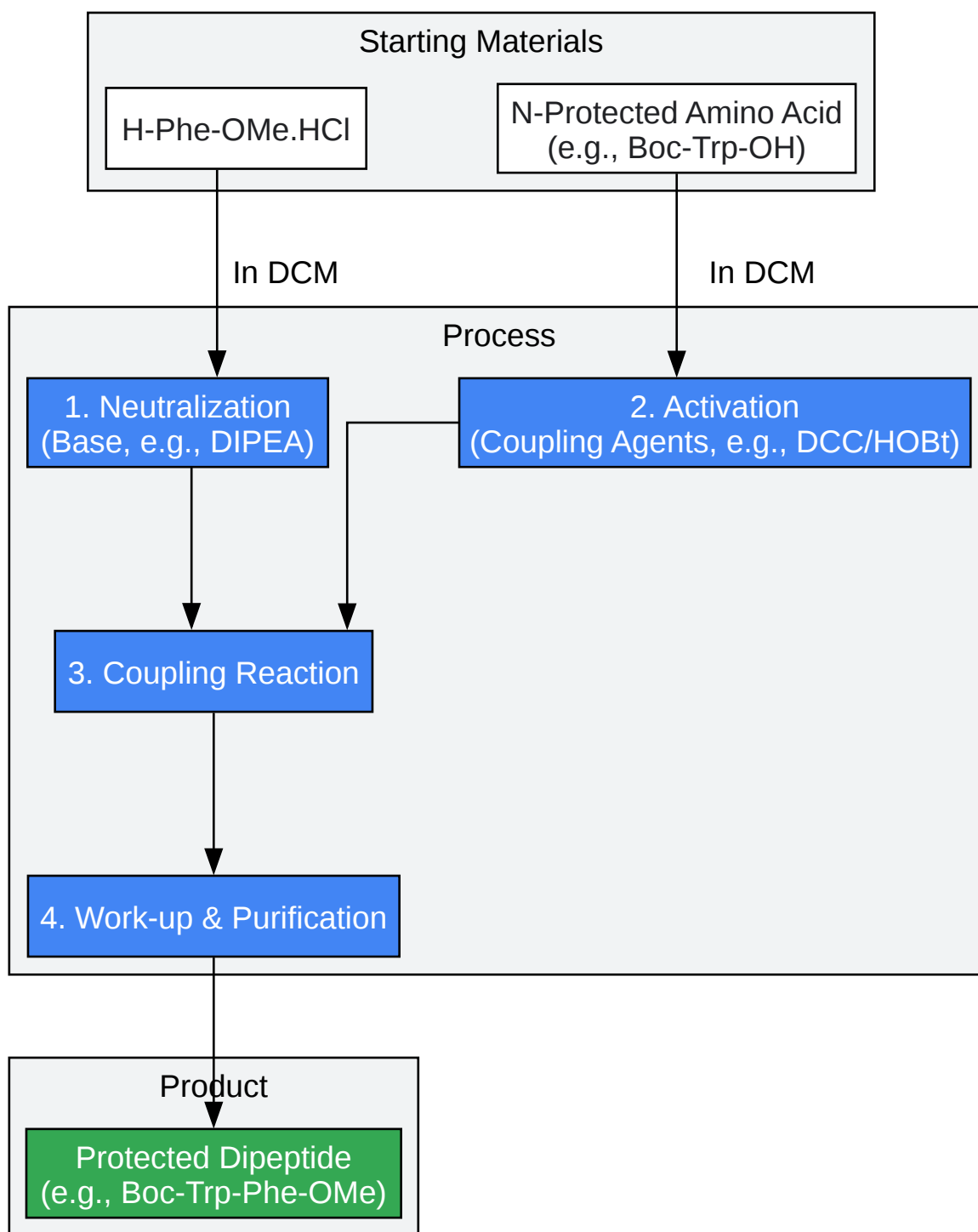
Procedure:

- Preparation of H-Phe-OMe Free Base:
 - Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.
 - Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt, forming the free base.
 - Stir the solution for 15-20 minutes at room temperature. This solution is used directly in the next step.[\[1\]](#)
- Peptide Coupling Reaction:
 - In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
 - Cool the solution to 0 °C using an ice bath.
 - Add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.
 - Add the H-Phe-OMe free base solution (from Step 1) to the activated Boc-Trp-OH mixture.
 - Allow the reaction to warm slowly to room temperature and stir overnight.[\[1\]](#)
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO_3 , and brine to remove unreacted starting materials and coupling reagents.[\[1\]](#)

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure Boc-Trp-Phe-OMe.[1]

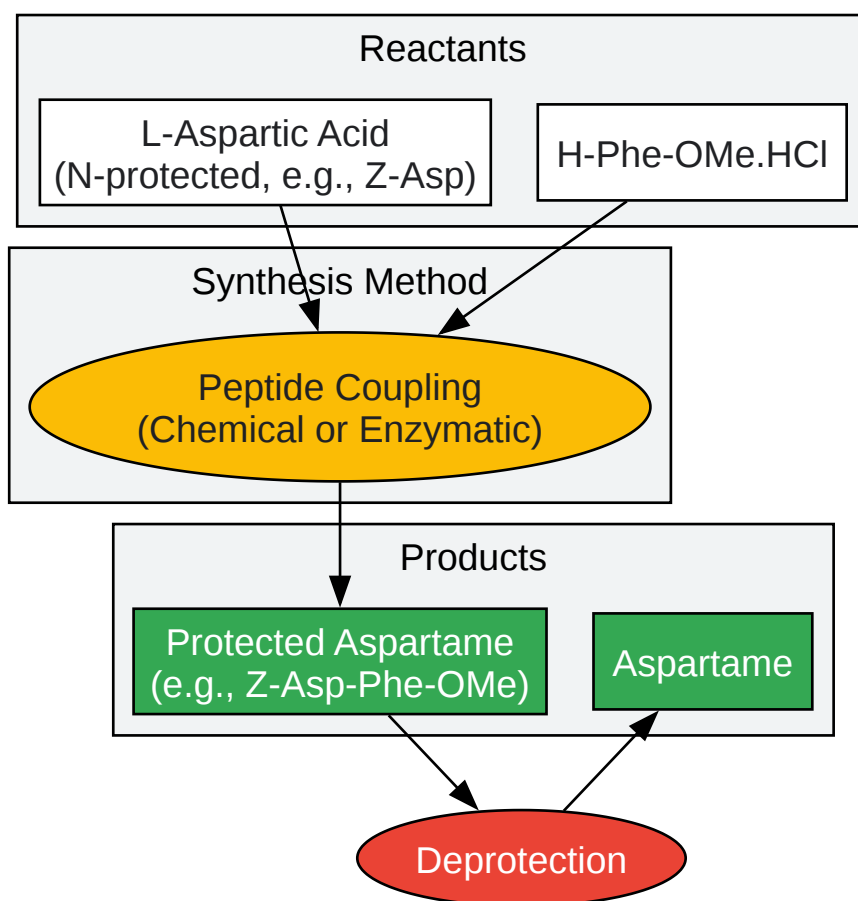
Mandatory Visualizations

The following diagrams illustrate key processes and relationships involving **H-Phe-OMe.hydrochloride**.



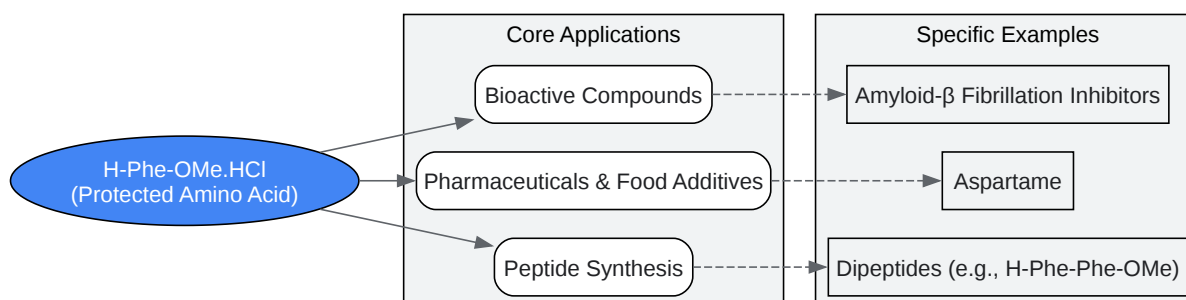
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Caption: Workflow for solution-phase dipeptide synthesis.



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Caption: Synthesis pathway for Aspartame.



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Caption: Logical relationship of H-Phe-OMe.HCl applications.

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